molecular formula C16H14Cl3NOS B12617855 C16H14Cl3NOS

C16H14Cl3NOS

Cat. No.: B12617855
M. Wt: 374.7 g/mol
InChI Key: BOTKDOSHXLNPFM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H14Cl3NOS

Molecular Weight

374.7 g/mol

IUPAC Name

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C16H13Cl2NOS.ClH/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13;/h1-8,19H,9-10H2;1H

InChI Key

BOTKDOSHXLNPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Halogenation

Halogenation is a common method for introducing chlorine atoms into organic compounds. The following steps outline a typical halogenation process for preparing C16H14Cl3NOS:

  • Reagents : Chlorine gas or chlorinating agents such as thionyl chloride.
  • Conditions : The reaction is typically conducted under reflux conditions in an inert atmosphere to prevent oxidation.
  • Procedure : The starting material (an appropriate aromatic compound) is reacted with the chlorinating agent in a solvent like dichloromethane at low temperatures to control the reaction rate.

Trichloroacetimidate Synthesis

Trichloroacetimidates are useful intermediates in organic synthesis, particularly for introducing functional groups. The general procedure involves:

  • Reagents : Alcohol starting material, trichloroacetonitrile, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Conditions : The reaction occurs in a dry solvent like dichloromethane at 0°C.
  • Procedure : The alcohol is converted to the corresponding trichloroacetimidate by adding the trichloroacetonitrile and base sequentially while monitoring the reaction via thin-layer chromatography (TLC) until completion.

Amination Reactions

Amination reactions can introduce nitrogen into the molecular structure of this compound. This can be achieved through:

  • Reagents : An amine source (e.g., aniline) and a suitable coupling agent.
  • Conditions : The reaction often requires heating and may involve catalysts such as palladium or nickel complexes.
  • Procedure : The amine is reacted with a halogenated precursor under basic conditions to form the desired amine derivative.

Acylation

Acylation methods can also be utilized to modify the structure of this compound:

  • Reagents : Acid chlorides or anhydrides can be used for acylation.
  • Conditions : This reaction is typically carried out in the presence of a base to neutralize the generated acid.
  • Procedure : The aromatic compound reacts with the acyl chloride under reflux conditions in an organic solvent like toluene.

The following table summarizes key parameters for various synthesis methods of this compound:

Method Reagents Conditions Yield (%) References
Halogenation Chlorine gas Reflux in dichloromethane Variable
Trichloroacetimidate Alcohol, trichloroacetonitrile 0°C in dichloromethane High
Amination Aniline, coupling agent Heating with catalyst Moderate
Acylation Acid chloride Reflux in toluene High

The preparation of this compound involves several synthetic strategies that can be tailored based on available reagents and desired yields. Each method has its advantages and limitations, which must be considered when selecting an appropriate synthesis route for specific applications in research or industry.

Further research could explore optimizing these synthesis methods for higher yields and reduced environmental impact by minimizing waste products and utilizing greener solvents or catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using reagents such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and trichloromethyl compounds.

    2-methylbenzoyl chloride: and are key intermediates in its synthesis.

Uniqueness

The uniqueness of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound with the molecular formula C16H14Cl3NOS , known as 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide , has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • IUPAC Name : 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide
  • Molecular Weight : 375.65 g/mol
  • Structural Features :
    • Contains a butanamide backbone.
    • Features a trichlorophenyl group and a phenyl group which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can affect metabolic pathways.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Interaction Studies

This compound has been utilized in studies examining its interactions with enzymes involved in metabolic processes. For instance:

  • Case Study Example : A study investigated the inhibition of cytochrome P450 enzymes by this compound, highlighting its potential role in drug metabolism and toxicity assessment.

Research Findings

A summary of key findings from various studies on this compound is presented below:

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsPotential modulation of cytokine production
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies

Case studies provide valuable insights into the practical applications of this compound. Here are notable examples:

  • Enzyme Interaction Case Study :
    • Objective: To evaluate the inhibitory effects of this compound on specific cytochrome P450 enzymes.
    • Methodology: In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.
    • Results: Significant inhibition was observed, indicating potential implications for drug metabolism.
  • Antimicrobial Efficacy Case Study :
    • Objective: To assess the antimicrobial activity against clinical isolates.
    • Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
    • Results: The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. What are the established synthetic pathways for C₁₆H₁₄Cl₃NOS, and how can researchers optimize reaction conditions for higher yield?

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the molecular structure of C₁₆H₁₄Cl₃NOS?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic and aliphatic protons, while IR identifies functional groups (e.g., S=O stretch at ~1050 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reproduce spectral data from primary literature and document deviations using standardized reporting formats (e.g., ACS Style Guide) to ensure transparency . For ambiguous signals, employ 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. When encountering contradictory data in the thermal stability analysis of C₁₆H₁₄Cl₃NOS across studies, what analytical strategies should researchers employ to resolve these discrepancies?

Q. What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of C₁₆H₁₄Cl₃NOS with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying reactive sites (e.g., electrophilic chlorine atoms). Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with proteins, validating predictions via in vitro assays. Ensure reproducibility by depositing computational workflows in open repositories (e.g., Zenodo) with version control . Cite force fields and software parameters per ACS guidelines .

Q. How can researchers balance open data sharing initiatives with confidentiality requirements when publishing datasets involving C₁₆H₁₄Cl₃NOS, especially in pharmacological studies?

Methodological Frameworks

  • For Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalyst; Comparison: solvent variations; Outcome: yield/purity) to structure hypotheses .
  • For Ethical Compliance : Align data-sharing protocols with GDPR and institutional review board (IRB) standards, emphasizing participant anonymity in toxicological studies .

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